1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring, a benzimidazole moiety, and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidinone ring: This step may involve the cyclization of an appropriate amine with a carbonyl compound.
Attachment of the chloromethoxyphenyl group: This can be done through a nucleophilic substitution reaction where a chloromethoxyphenyl halide reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the benzimidazole moiety.
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-one: Has a different position of the carbonyl group on the pyrrolidinone ring.
Uniqueness
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-22-15-6-4-3-5-14(15)21-19(22)12-9-18(24)23(11-12)16-10-13(20)7-8-17(16)25-2/h3-8,10,12H,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXQXNRQRDXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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